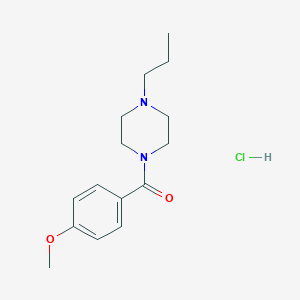
1-(p-Anisoyl)-4-propylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Anisoyl)-4-propylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a p-anisoyl group (a benzoyl group with a methoxy substituent at the para position) and a propyl group attached to the piperazine ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
准备方法
The synthesis of 1-(p-Anisoyl)-4-propylpiperazine hydrochloride typically involves the following steps:
Formation of the p-Anisoyl Group: The p-anisoyl group can be introduced through a Friedel-Crafts acylation reaction, where anisole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment to Piperazine: The p-anisoyl group is then attached to the piperazine ring through a nucleophilic substitution reaction. This involves reacting p-anisoyl chloride with piperazine in the presence of a base such as triethylamine.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction, where piperazine reacts with a propyl halide (e.g., propyl bromide) in the presence of a base.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and advanced purification methods.
化学反应分析
1-(p-Anisoyl)-4-propylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group in the p-anisoyl moiety can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the p-anisoyl moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other alkyl or aryl groups.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
科学研究应用
1-(p-Anisoyl)-4-propylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter receptors, as piperazine derivatives are known to interact with serotonin and dopamine receptors.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(p-Anisoyl)-4-propylpiperazine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.
相似化合物的比较
1-(p-Anisoyl)-4-propylpiperazine hydrochloride can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.
1-(3-Chlorophenyl)piperazine: Used in research for its effects on serotonin receptors.
1-(2-Pyridyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties and applications.
属性
IUPAC Name |
(4-methoxyphenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-8-16-9-11-17(12-10-16)15(18)13-4-6-14(19-2)7-5-13;/h4-7H,3,8-12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZZLPUTOQBNBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173398 |
Source


|
| Record name | Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19729-89-6 |
Source


|
| Record name | Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019729896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













